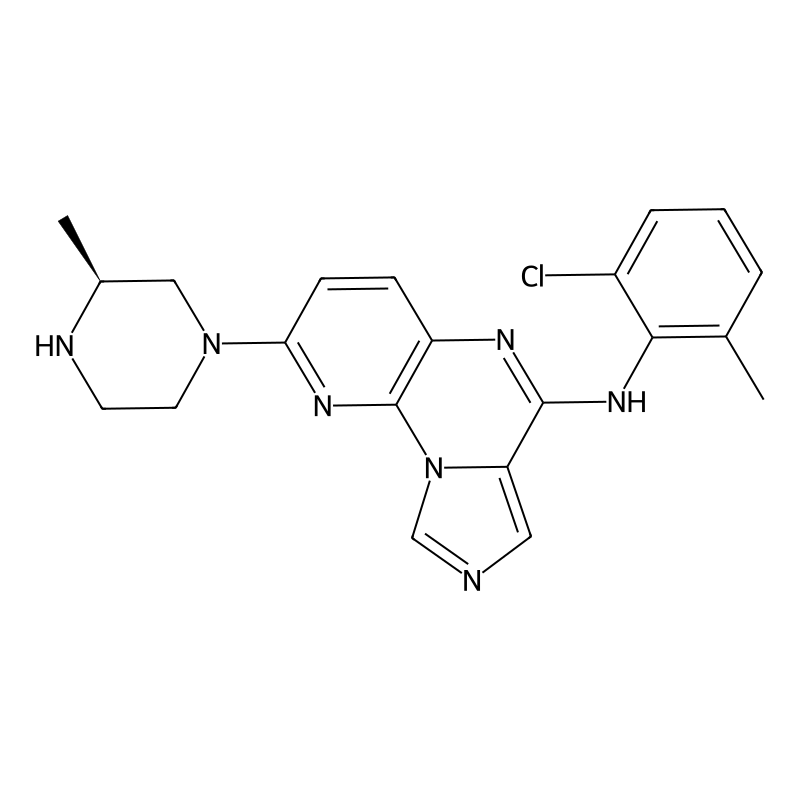

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- is a complex heterocyclic compound that belongs to a class of imidazo-pyridine derivatives. These compounds are characterized by their fused bicyclic structures, which contribute to their diverse biological activities and potential therapeutic applications. The specific compound features a pyrido-pyrazine framework, which is known for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.

The chemical reactivity of Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine can be attributed to its functional groups. It undergoes several types of reactions:

- Oxidation: This involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.

- Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

- Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms and other electrophilic centers.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its pharmacokinetic properties.

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological conditions. Studies have shown that PDE10A inhibitors can reverse hyperactivity and stereotypy induced by MK-801 in animal models, suggesting potential applications in treating schizophrenia and other psychiatric disorders . The compound's ability to modulate cAMP levels through PDE inhibition highlights its significance in neuropharmacology.

The synthesis of Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine can be accomplished through several methods:

- Multicomponent Reactions: These involve combining multiple reactants in a single step to form the desired product.

- Condensation Reactions: This method involves the reaction of two or more molecules to form a larger molecule with the elimination of small molecules like water.

- Intramolecular Cyclization: This technique forms ring structures within a single molecule, crucial for constructing the imidazo-pyridine core.

Optimized conditions are often employed to maximize yield and purity .

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine has several applications:

- Pharmaceutical Development: As a PDE10A inhibitor, it is being explored for its potential in treating neurological disorders such as schizophrenia.

- Research Tool: Its unique structure makes it valuable in studying biological systems and interactions with biomolecules.

- Material Science: The compound may also find applications in developing optoelectronic devices due to its luminescent properties.

Interaction studies involving Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine focus on its binding affinity with various biological targets. The compound has shown promising results in modulating enzyme activity and influencing neurotransmitter systems. These interactions are critical for understanding its therapeutic potential and optimizing drug design strategies.

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine shares structural similarities with several other compounds within the imidazo-pyridine class. Some notable similar compounds include:

Uniqueness

The uniqueness of Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine lies in its specific combination of structural features that enhance its selectivity toward PDE10A compared to other similar compounds. Its ability to influence cognitive functions while minimizing side effects associated with traditional antipsychotic therapies positions it as a promising candidate for further research and development.